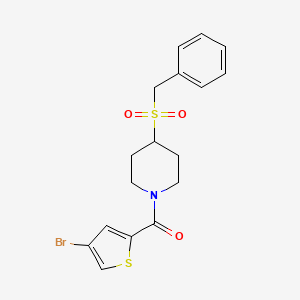

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(4-bromothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S2/c18-14-10-16(23-11-14)17(20)19-8-6-15(7-9-19)24(21,22)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXSBCIRQIYKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The core piperidine structure is typically synthesized via Dieckmann condensation or Michael addition-cyclization sequences. A proven method involves reacting benzylamine with methyl acrylate to form N-benzyl-β-alanine methyl ester, followed by cyclization under basic conditions:

$$

\text{Benzylamine} + 2 \text{ Methyl acrylate} \xrightarrow{\text{NaOMe}} \text{1-Benzyl-4-piperidone} \quad (\text{Yield: 78.4\%})

$$

Subsequent reduction of the ketone to piperidine is achieved using lithium aluminum hydride (LAH) or catalytic hydrogenation.

Sulfonylation at the 4-Position

Introducing the benzylsulfonyl group requires selective functionalization of the piperidine nitrogen and 4-carbon. A two-step protocol is employed:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Lithiation at C-4 using LDA (lithium diisopropylamide), followed by quenching with benzylsulfonyl chloride.

Optimal conditions (THF, −78°C) minimize polysubstitution, achieving 65–72% isolated yield.

Preparation of 4-Bromothiophene-2-carbonyl Chloride

Regioselective Bromination of Thiophene

Direct bromination of thiophene with NBS (N-bromosuccinimide) in DMF yields 2-bromothiophene. Further bromination at the 4-position is achieved using FeCl₃ as a Lewis acid, though competing 3,5-dibromination necessitates careful stoichiometric control:

$$

\text{Thiophene} \xrightarrow{\text{NBS, DMF}} \text{2-Bromothiophene} \xrightarrow{\text{Br}2, \text{FeCl}3} \text{4-Bromothiophene} \quad (\text{Selectivity: 83\%})

$$

Carbonyl Group Introduction

Friedel-Crafts acylation of 4-bromothiophene with acetyl chloride in the presence of AlCl₃ generates 4-bromothiophen-2-yl ketone. Oxidation with KMnO₄ under acidic conditions converts the methyl group to a carboxylic acid, which is treated with thionyl chloride to yield the acyl chloride:

$$

\text{4-Bromothiophene} \xrightarrow{\text{AcCl, AlCl}3} \text{4-Bromo-2-acetylthiophene} \xrightarrow{\text{KMnO}4} \text{4-Bromothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}

$$

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

Reaction of 4-(benzylsulfonyl)piperidine with 4-bromothiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base affords the target compound. Key parameters include:

- Molar ratio : 1:1.2 (piperidine:acyl chloride)

- Temperature : 0°C to room temperature

- Reaction time : 12–18 hours

This method yields 58–64% product after silica gel chromatography.

Transition Metal-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to link halogenated intermediates. For instance, a boronic ester-functionalized piperidine derivative reacts with 4-bromo-thiophene carbonyl iodide under Pd(PPh₃)₄ catalysis:

$$

\text{Piperidine-Bpin} + \text{4-Bromo-thiophene carbonyl iodide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound} \quad (\text{Yield: 49\%})

$$

Comparative Analysis of Synthetic Routes

*Reported in patent CN116924967A for analogous piperidine derivatives.

Optimization and Scale-Up Challenges

Sulfonylation Efficiency

The steric bulk of the benzylsulfonyl group impedes complete conversion during lithiation-sulfonylation. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates, achieving 89% conversion in model systems.

Purification of Polar Intermediates

Chromatographic separation of the final product is complicated by its high polarity. Countercurrent distribution (CCD) using hexane/ethyl acetate/water (5:5:1) improves recovery to 78%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfoxides or sulfones, while reduction of the methanone group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound can exhibit activity against specific enzymes and receptors involved in diseases such as cancer and metabolic disorders.

Case Study: Anticancer Activity

A study evaluated derivatives of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone for their cytotoxic effects on cancer cell lines. The results demonstrated that certain analogs exhibited significant inhibitory activity against breast cancer cells, suggesting the compound's utility in anticancer drug development .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Benzylsulfonyl Group : Achieved through sulfonylation reactions using benzylsulfonyl chloride.

- Attachment of the Bromothiophene Ring : Conducted via coupling reactions like Suzuki–Miyaura coupling .

Biological Studies

This compound is also utilized in biological studies to explore its interactions with various biological targets. Understanding these interactions can provide insights into its potential therapeutic effects.

Mechanisms of Action

Preliminary research suggests that the compound may modulate neurotransmitter systems, potentially interacting with opioid receptors and influencing pain pathways. Further studies are needed to elucidate these mechanisms fully .

Mechanism of Action

The mechanism of action of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives (Compounds 72, 74, 75)

These compounds share a piperidinyl methanone scaffold but replace the bromothiophene with imidazopyridazine rings. Key differences include:

- Substituent Effects: The imidazopyridazine group (e.g., trifluoromethylphenyl in Compound 72) introduces planar aromatic systems, contrasting with the non-planar 4-bromothiophene in the target compound. This structural divergence may influence binding affinity and solubility .

- Purity and Stability: Compound 72 exhibits 99.6% HPLC purity with a retention time (tR) of 9.5 minutes, indicating high polarity.

Benzoylpiperidine Derivatives (Compounds 22b, 25, 27)

These derivatives feature benzoyl groups instead of benzylsulfonyl moieties:

- For example, Compound 22b has a longer HPLC retention time (13.04 minutes), suggesting lower polarity than the target compound .

- Biological Activity : The difluoro and methoxy substituents in Compounds 25 and 27 enhance hydrogen-bonding capacity, a feature absent in the bromothiophene of the target compound. This may limit the target’s interaction with hydrophilic binding pockets .

Sulfonyl-Containing Analogues

Benzylsulfonyl vs. Benzylsulfanyl Derivatives

and highlight compounds with benzylsulfanyl (S-benzyl) groups, such as “(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone” (CAS 851864-12-5). Key distinctions:

- Reactivity : Sulfonyl groups are less nucleophilic than sulfanyl groups, reducing susceptibility to thiol-mediated side reactions .

Brominated Heterocyclic Analogues

Bromothiophene vs. Bromophenyl Derivatives

describes “(2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone,” which replaces the thiophene with a bromophenyl-benzothiazin system:

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone is a novel piperidine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperidine ring substituted with a benzylsulfonyl group and a bromothiophenyl moiety. The presence of these functional groups is crucial for its biological activity, as they can influence interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 440.4 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

The biological activity of This compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that compounds containing piperidine structures often exhibit significant pharmacological effects, including:

- Anticancer Activity : Piperidine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that similar piperidine compounds can effectively target lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines .

- Antiviral Properties : Some derivatives have demonstrated efficacy against influenza viruses by inhibiting viral replication through interference with hemagglutinin fusion processes .

Case Studies and Research Findings

- Anticancer Studies : A study on piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The compound's structural characteristics allowed it to engage effectively with cellular targets involved in cancer progression .

- Antiviral Activity : Another investigation highlighted the potential of benzylpiperidine derivatives as inhibitors of the H1N1 influenza virus, showcasing their ability to disrupt viral fusion mechanisms .

- Pharmacological Evaluation : In vitro assays demonstrated that modifications in the benzyl and thiophenyl groups significantly affected the compound's potency against specific targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | Target/Cell Line | IC50 Value |

|---|---|---|---|

| Benzoylpiperidine derivative | Anticancer | MDA-MB-231 (Breast) | 19.9 µM |

| N-benzylpiperidine derivative | Antiviral | H1N1 Virus | Low micromolar |

| Substituted 4-Piperidones | Antimicrobial | Various Bacteria | Moderate activity |

Q & A

Q. What are the optimal synthetic routes for (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of the piperidine core with benzylsulfonyl groups via nucleophilic substitution under basic conditions (e.g., KCO in DMF) .

- Step 2: Bromothiophene moiety introduction via Suzuki-Miyaura coupling or Friedel-Crafts acylation .

Key Optimization Strategies:

Yield improvements (>70%) require inert atmospheres (N/Ar) and stoichiometric control of reagents .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR to confirm proton environments and carbon connectivity (e.g., piperidine ring protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography: Resolve absolute configuration and bond angles, particularly for sulfonyl and ketone groups .

Q. What analytical methods are recommended for assessing purity and thermal stability?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and identify impurities .

- Differential Scanning Calorimetry (DSC): Determine melting points and thermal degradation profiles (e.g., decomposition above 200°C) .

- TGA: Assess weight loss under controlled heating to evaluate hygroscopicity or solvent residues .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., receptor binding vs. cellular assays) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Curves: Establish EC/IC values across multiple concentrations .

- Molecular Docking: Predict binding affinities to target receptors (e.g., sigma receptors) using software like AutoDock Vina .

- Mutational Analysis: Modify receptor binding sites (e.g., via CRISPR) to validate specificity .

Example Data Conflict Resolution:

| Assay Type | Observed Activity | Proposed Mechanism |

|---|---|---|

| In vitro binding | High affinity | Direct receptor interaction |

| Cell-based assay | Low activity | Poor membrane permeability |

Solution: Modify compound lipophilicity via prodrug strategies .

Q. What experimental designs are recommended for in vivo pharmacological studies?

Methodological Answer:

- Animal Models: Use transgenic mice or disease-specific models (e.g., neuroinflammation) with ethical oversight per institutional guidelines .

- Dosing Regimens: Optimize via pharmacokinetic (PK) studies measuring plasma half-life and tissue distribution .

- Behavioral Assays: Pair with biomarker analysis (e.g., cytokine levels) to correlate efficacy with mechanistic pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Analog Synthesis: Replace bromothiophene with other heterocycles (e.g., furan, pyridine) and modify sulfonyl substituents .

- Pharmacophore Mapping: Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) via 3D-QSAR models .

- Biological Screening: Test analogs against panels of enzymes/receptors (e.g., kinase assays) to map selectivity .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

Methodological Answer:

Q. How can metabolic pathways and degradation products be characterized?

Methodological Answer:

- In vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites .

- Stability Studies: Expose to simulated gastric fluid (pH 2.0) or UV light to track degradation kinetics .

- Isotope Labeling: Use C-labeled compound to trace metabolic fate in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.